
N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H17FN2O3S and its molecular weight is 336.38. The purity is usually 95%.
BenchChem offers high-quality N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Methodologies
- A novel synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, related to the compound of interest, has been developed. This method utilizes a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides and has been proven to be operationally simple and high-yielding. This methodology is significant for producing both anthranilic acid derivatives and oxalamides, demonstrating its relevance in the synthesis of complex organic compounds like N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide (Mamedov et al., 2016).
Applications in Polymer Solar Cells
- The use of related compounds in the fabrication of ternary blend polymer solar cells (PSCs) has been explored. This research highlights the potential of such compounds in improving the power conversion efficiency of PSCs. The study emphasizes the role of these compounds in enhancing the open circuit voltage and providing more routes for charge transfer at the donor/acceptor interface, crucial for the efficiency of solar cells (Cheng et al., 2014).
Antiproliferative Activity
- Research on derivatives similar to N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide has shown promising antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer treatment, where such compounds could be used as therapeutic agents due to their ability to inhibit cancer cell proliferation (Pawar et al., 2018).
Electrochromic Properties in Conducting Polymers
- Studies have demonstrated the enhancement of electrochromic properties in conducting polymers through the copolymerization of related compounds. These findings are significant for applications in electrochromic devices, where changes in color and transparency are crucial for display technologies (Türkarslan et al., 2007).
Pharmacological Research
- While directly related pharmacological research on N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide is not available, studies on similar compounds have demonstrated a range of pharmacological activities. These activities include the potential for chemopreventive agents in epithelial cancer treatment and the modulation of various receptors in the brain, suggesting a wide range of potential pharmacological applications (Dawson et al., 1983).
Propriétés
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-9-3-4-11(7-12(9)17)19-16(22)15(21)18-8-13(20)14-10(2)5-6-23-14/h3-7,13,20H,8H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVOAILALWBUGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=C(C=CS2)C)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-bromophenyl)-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2656752.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2656753.png)
![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2656756.png)
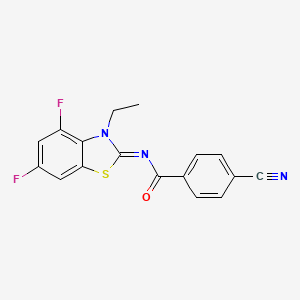

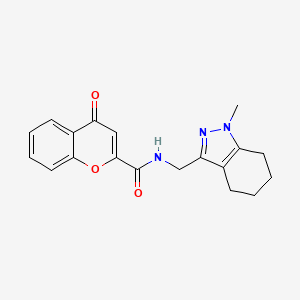

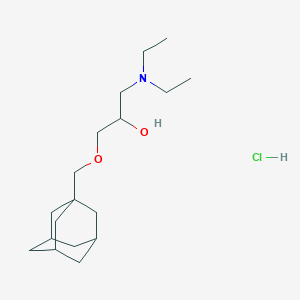
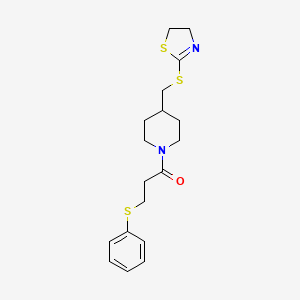
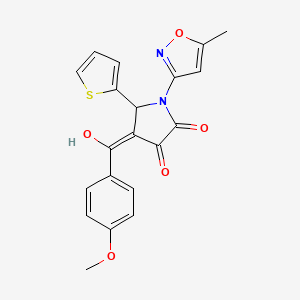
![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2656768.png)
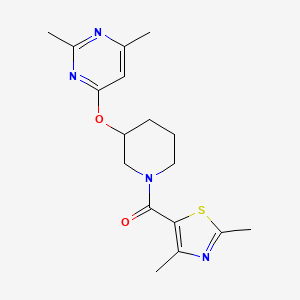
![1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2656773.png)
